2-Chloro-7-methoxyquinoline-3-carbaldehyde chemical properties
2-Chloro-7-methoxyquinoline-3-carbaldehyde chemical properties
An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Reactivity for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous natural products, approved drugs, and clinical candidates.[1][2][3] Its rigid, bicyclic aromatic system provides a versatile framework for designing targeted therapies, particularly in oncology and infectious diseases.[1] Within this important class of heterocycles, 2-Chloro-7-methoxyquinoline-3-carbaldehyde has emerged as a pivotal building block. Its strategic placement of reactive functional groups—a nucleophilically active chlorine at the C2 position and an electrophilic aldehyde at the C3 position—offers synthetic chemists a powerful tool for molecular diversification.
This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices and showcases the molecule's utility as a versatile precursor for advanced heterocyclic systems, including potent kinase inhibitors.[3]
Part 1: Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. 2-Chloro-7-methoxyquinoline-3-carbaldehyde is a stable, solid compound under standard conditions, facilitating its handling and storage.
Core Chemical Data
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-7-methoxyquinoline-3-carbaldehyde | [4] |
| CAS Number | 68236-20-4 | [4][5] |
| Molecular Formula | C₁₁H₈ClNO₂ | [4][6] |
| Molecular Weight | 221.64 g/mol | [4] |
| Appearance | Solid | |
| Topological Polar Surface Area | 39.2 Ų | [4][6] |
| Predicted pKa | -1.00 ± 0.50 | [6] |
Structural and Spectroscopic Characterization
X-ray crystallography studies reveal that the quinoline fused-ring system is essentially planar.[4][7] This planarity is a crucial feature, as it influences how the molecule and its derivatives interact with biological targets, such as the flat aromatic residues within a kinase active site.
While detailed spectroscopic data requires experimental acquisition, typical characterization values from related syntheses provide a reliable reference.[8][9]
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | δ 10.5-11.1 (s, 1H, -CHO), 8.6-8.8 (s, 1H, H-4), 7.1-8.1 (m, Ar-H), 3.9 (s, 3H, -OCH₃) |
| IR (KBr, cm⁻¹) | ~2880, 2730 (aldehyde C-H stretch), ~1690 (aldehyde C=O stretch), ~1600, 1450 (Aromatic C=C) |
| ¹³C NMR | δ ~189 (-CHO) |
Part 2: Synthesis via Vilsmeier-Haack Cyclization
The most efficient and widely adopted method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[8] This powerful one-pot reaction transforms readily available N-arylacetamides into the desired functionalized quinoline core.[9]
Mechanism and Rationale
The reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[10] This step is exothermic and is performed at low temperatures to ensure controlled formation.
-
Electrophilic Substitution and Cyclization: The electron-rich aromatic ring of an N-arylacetamide attacks the Vilsmeier reagent. The presence of an electron-donating group, such as the methoxy group in the meta-position of the starting acetanilide, activates the ring and directs the formylation to the ortho- and para-positions. The subsequent intramolecular cyclization, dehydration, and chlorination cascade ultimately yields the 2-chloroquinoline-3-carbaldehyde product.
Caption: Synthetic workflow for 2-Chloro-7-methoxyquinoline-3-carbaldehyde.
Detailed Experimental Protocol: Synthesis
This protocol is a synthesized representation from established literature procedures.[8][9][11] Researchers must adhere to all institutional safety guidelines.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3 molar equivalents) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5-15 molar equivalents) dropwise to the cooled DMF under constant stirring. Rationale: This slow, cooled addition is critical to control the exothermic reaction and prevent degradation of the reagent.
-
Substrate Addition: After the addition of POCl₃ is complete, add solid N-(3-methoxyphenyl)acetamide (1 molar equivalent) portion-wise to the reaction mixture, maintaining the low temperature.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 7-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9][11]
-
Workup: After the reaction is complete, carefully pour the warm reaction mixture onto crushed ice with vigorous stirring. Rationale: This step quenches the reactive species and hydrolyzes the intermediates, causing the organic product to precipitate out of the aqueous solution.
-
Isolation: Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the product fully precipitates. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid extensively with cold water and then purify by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/petroleum ether mixture, to yield pure 2-Chloro-7-methoxyquinoline-3-carbaldehyde.[7][8]
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in its two distinct reactive handles, which can be addressed selectively or in tandem to build molecular complexity.[2][12]
Caption: Key reaction pathways of the title compound.
Reactions at the C2-Position (Nucleophilic Aromatic Substitution)
The electron-withdrawing nature of the quinoline nitrogen and the C3-aldehyde group activates the C2-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions.
Protocol 1: Synthesis of 2-Methoxy Derivative Reacting the title compound with sodium methoxide in methanol displaces the chloride to yield 2,7-dimethoxyquinoline-3-carbaldehyde. This transformation is valuable for modulating electronic properties and improving metabolic stability in drug candidates.
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation Palladium-catalyzed Suzuki coupling allows for the installation of aryl or heteroaryl groups at the C2-position.[13]
-
To a solution of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (1 mmol) in a solvent like DME, add the desired phenylboronic acid (1.2 mmol).
-
Add a palladium catalyst (e.g., Palladium acetate, 0.01 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), and an aqueous base (e.g., K₂CO₃, 3 mmol).[13]
-
Reflux the mixture for 2-4 hours under an inert atmosphere (e.g., nitrogen).
-
After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter. Standard aqueous workup and purification by chromatography yield the 2-aryl product.
Reactions at the C3-Aldehyde Group
The aldehyde functionality is a versatile handle for chain extension, cyclization, and functional group interconversion.
Condensation Reactions to Form Imines (Schiff Bases) The aldehyde readily condenses with primary amines, hydrazines, and related nucleophiles to form imines, which are key intermediates for constructing larger heterocyclic systems or for use in reductive amination.[9][12]
-
Dissolve 2-Chloro-7-methoxyquinoline-3-carbaldehyde in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired primary amine or hydrazine.
-
The reaction can often be catalyzed by a few drops of acetic acid and may require heating to drive the condensation to completion.
-
The resulting imine product frequently precipitates upon cooling or can be isolated after solvent removal.
Oxidation to Carboxylic Acid The aldehyde can be smoothly oxidized to the corresponding 2-chloro-7-methoxyquinoline-3-carboxylic acid using standard oxidizing agents.[14] This carboxylic acid serves as a handle for amide bond formation, a critical linkage in many pharmaceutical agents.
Part 4: Applications in Medicinal Chemistry
2-Chloro-7-methoxyquinoline-3-carbaldehyde is not just a synthetic curiosity; it is a direct precursor to molecules with significant therapeutic potential. The quinoline core is a well-established pharmacophore in kinase inhibitors, designed to interact with the ATP-binding site.[3]
The synthetic pathways described above allow for a systematic exploration of the structure-activity relationship (SAR):
-
C2-Substitution: Modifying the C2 position (e.g., with methoxy or aryl groups) directly impacts the molecule's interaction with the "gatekeeper" residue of a kinase and can be tuned to achieve selectivity.[3][13]
-
C3-Derivatization: The C3-aldehyde can be elaborated into various side chains that project into the solvent-exposed region of the enzyme, allowing for optimization of potency and pharmacokinetic properties.[3] For example, reductive amination of the aldehyde introduces diverse amine side chains, a common strategy in kinase inhibitor design.
Caption: Logical flow from building block to drug candidate.
Derivatives of methoxy-quinolines have been successfully developed as potent inhibitors of angiokinases like VEGFR and FGFR, which are crucial targets in cancer therapy.[15] The strategic framework provided by 2-Chloro-7-methoxyquinoline-3-carbaldehyde is ideally suited for the rapid synthesis of compound libraries to identify novel inhibitors in this class.
Conclusion
2-Chloro-7-methoxyquinoline-3-carbaldehyde is a high-value, multifunctional building block that provides a reliable and versatile entry point into the rich chemical space of substituted quinolines. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its chloro and aldehyde groups make it an indispensable tool for medicinal chemists. For professionals engaged in the design and synthesis of novel therapeutics, particularly kinase inhibitors, a deep understanding of this compound's properties and reactivity is essential for accelerating the drug discovery process.
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